molecular formula C17H20N2O3S B2975798 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide CAS No. 1797720-83-2

2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide

Cat. No.: B2975798
CAS No.: 1797720-83-2
M. Wt: 332.42
InChI Key: MSMIKTREMSQJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a benzamide derivative characterized by:

  • Benzamide backbone: Provides a planar aromatic structure for π-π interactions.
  • Hydroxypropyl linker: Enhances solubility and facilitates hydrogen bonding.
  • 2-oxopyridine moiety: A heterocyclic ring that may participate in hydrogen bonding or act as a pharmacophore.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-23-15-8-4-3-7-14(15)17(22)18-11-13(20)12-19-10-6-5-9-16(19)21/h3-10,13,20H,2,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMIKTREMSQJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide typically involves several steps of organic reactions. The initial phase often includes the preparation of the benzamide backbone, followed by the introduction of the ethylthio and pyridine substituents through selective substitution reactions. The reaction conditions are critical for achieving high yield and purity, often requiring specific catalysts and solvents.

The biological activity of 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that derivatives of benzamide compounds, including those similar to 2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide, showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Diabetes Research : Another investigation explored the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The results indicated that certain analogs could enhance cell viability significantly, suggesting potential therapeutic applications in diabetes management .
  • Neuroprotective Effects : Research has also indicated that compounds with similar structures may possess neuroprotective properties. These findings suggest a possible role in treating neurodegenerative diseases by preventing neuronal cell death through oxidative stress reduction .

Data Table: Biological Activity Summary

Study Biological Activity Mechanism Reference
Anti-Cancer ActivityCytotoxicity against cancer cellsInduction of apoptosis via caspase activation
Diabetes Researchβ-cell protectionEnhancement of cell viability under ER stress
Neuroprotective EffectsProtection against neuronal deathReduction of oxidative stress

Comparison with Similar Compounds

Structural Analog 1: Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

Key Features :

  • Shares the 2-oxopyridin-1(2H)-yl core but incorporates a difluorobenzoyl group and amino substitution on the pyridinone ring.
  • L-alaninate ester : Enhances metabolic stability compared to free carboxylic acids.

Functional Differences :

  • Designed as a p38 MAP kinase inhibitor for autoimmune and inflammatory diseases .
  • The difluorobenzoyl group likely increases binding affinity to kinase active sites compared to the simpler ethylthio group in the target compound .

Pharmacokinetic Comparison :

Property Target Compound Analog 1
Solubility Moderate (hydroxypropyl) Low (tert-butyl ester)
Metabolic Stability Moderate (ethylthio) High (ester prodrug strategy)

Structural Analog 2: CGP 20712A (2-hydroxy-5-[2-[[2-hydroxy-3-(4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy)propyl]amino]ethoxy]-benzamide)

Key Features :

  • Contains a hydroxypropoxy linker and imidazolyl-phenoxy substituent.
  • β-adrenergic receptor antagonist with high selectivity for β1-adrenoceptors .

Functional Differences :

  • The imidazolyl-phenoxy group enables strong receptor binding, contrasting with the target compound’s pyridinone moiety, which may prioritize kinase interactions.
  • Ethylthio vs. imidazolyl-phenoxy: The latter’s bulkiness reduces membrane permeability but enhances target specificity .

Structural Analog 3: N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide

Key Features :

  • Thienylmethylthio substituent : Larger and more electron-rich than ethylthio.
  • Methylphenylamino propyl side chain: May enhance CNS penetration.

Functional Differences :

  • Reported for cancer and viral infection treatment , suggesting divergent mechanisms (e.g., protease inhibition) compared to kinase-focused analogs .
  • Thienylmethylthio group could improve redox activity but increase metabolic liability relative to ethylthio .

Structural Analog 4: Parimifasorum (3-chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide)

Key Features :

  • Chloro/fluoro substituents and trifluoromethyl-pyrazole enhance electronegativity and bioavailability.

Functional Differences :

  • Targets enzyme inhibition (exact target unspecified) via halogen bonding, whereas the target compound’s pyridinone may rely on hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.